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Compound of Interest

Compound Name: 2-Fluoro-6-iodobenzoyl chloride

Cat. No.: B053183

CAS Number: 111771-12-1

This technical guide provides a comprehensive overview of 2-Fluoro-6-iodobenzoyl chloride,
a halogenated aromatic acyl chloride of interest to researchers and professionals in drug
development and organic synthesis. Due to its specific substitution pattern, this compound
serves as a versatile building block for introducing a 2-fluoro-6-iodophenyl moiety into a variety
of molecular scaffolds. This document summarizes its known properties, outlines plausible
experimental protocols for its synthesis and common reactions, and presents predicted
spectroscopic data for its characterization.

Core Properties

While extensive experimental data for 2-Fluoro-6-iodobenzoyl chloride is not readily
available in the public domain, information from various chemical suppliers allows for the
compilation of its key physical and chemical properties.
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Property Value Source
CAS Number 111771-12-1 N/A
Molecular Formula C7HsCIFIO [1][2]
Molecular Weight 284.45 g/mol [11[2]
Density ~2.001 g/cms3 [1]

N ] 267.9 °C at 760 mmHg
Boiling Point _ [1]

(Predicted)

) Not specified (likely a liquid or
Physical Form ) ) N/A
low-melting solid)

Expected to be soluble in
common aprotic organic
N solvents (e.g., DCM, THF,
Solubility ] ] ] N/A
diethyl ether) and reactive with
protic solvents (e.g., water,

alcohols).

Synthesis

The most direct and common method for the preparation of acyl chlorides is the reaction of the
corresponding carboxylic acid with a chlorinating agent. Therefore, 2-Fluoro-6-iodobenzoyl
chloride is reasonably synthesized from 2-Fluoro-6-iodobenzoic acid.

Experimental Protocol: Synthesis of 2-Fluoro-6-
iodobenzoyl Chloride

Disclaimer: The following is a generalized, plausible experimental protocol. Researchers should
conduct their own literature search and risk assessment before proceeding.

Objective: To synthesize 2-Fluoro-6-iodobenzoyl chloride from 2-Fluoro-6-iodobenzoic acid
using thionyl chloride.

Materials:
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e 2-Fluoro-6-iodobenzoic acid

e Thionyl chloride (SOCI2)

e Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)
e Anhydrous toluene (or other suitable inert solvent)

» Rotary evaporator

o Standard glassware for inert atmosphere reactions (round-bottom flask, condenser, drying
tube)

Procedure:

 In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux
condenser, and a drying tube (filled with calcium chloride or another suitable drying agent),
add 2-Fluoro-6-iodobenzoic acid (1.0 eq).

e Suspend the carboxylic acid in anhydrous toluene.

o Carefully add thionyl chloride (a slight excess, e.g., 1.2-1.5 eq) to the suspension at room
temperature under a nitrogen or argon atmosphere.

e Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops) to the reaction mixture.

o Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is
complete (monitoring by the cessation of gas evolution - HCI and SO2).

 Allow the reaction mixture to cool to room temperature.

* Remove the excess thionyl chloride and solvent under reduced pressure using a rotary
evaporator.

e The crude 2-Fluoro-6-iodobenzoyl chloride can be purified by vacuum distillation.
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Diagram 1: Synthesis Workflow

Reactivity and Potential Applications

As an acyl chloride, 2-Fluoro-6-iodobenzoyl chloride is expected to be a reactive
electrophile, readily undergoing nucleophilic acyl substitution reactions. This makes it a
valuable reagent for introducing the 2-fluoro-6-iodobenzoyl group into various molecules.
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Amide Formation

Acyl chlorides react readily with primary and secondary amines to form amides. This reaction is
fundamental in the synthesis of a wide range of biologically active molecules.

Experimental Protocol: General Procedure for Amide Synthesis

Disclaimer: The following is a generalized, plausible experimental protocol. Researchers should
conduct their own literature search and risk assessment before proceeding.

Objective: To synthesize an N-substituted-2-fluoro-6-iodobenzamide.

Materials:

2-Fluoro-6-iodobenzoyl chloride

A primary or secondary amine (1.0 eq)

A non-nucleophilic base (e.g., triethylamine or pyridine, 1.1 eq)

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

Standard laboratory glassware

Procedure:

Dissolve the amine (1.0 eq) and the non-nucleophilic base (1.1 eq) in anhydrous DCM in a
round-bottom flask under a nitrogen atmosphere.

e Cool the solution to 0 °C in an ice bath.

e Slowly add a solution of 2-Fluoro-6-iodobenzoyl chloride (1.0 eq) in anhydrous DCM to the
stirred amine solution.

o Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the
reaction progress by thin-layer chromatography (TLC).

e Upon completion, quench the reaction with water.
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o Separate the organic layer and wash sequentially with dilute aqueous HCI, saturated
agueous NaHCOs, and brine.

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

e The crude amide can be purified by recrystallization or column chromatography.
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Diagram 2: Amide Formation Workflow
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Friedel-Crafts Acylation

This compound can be used in Friedel-Crafts acylation reactions to introduce the 2-fluoro-6-
iodobenzoyl group onto an aromatic ring, forming a diaryl ketone.[3] This is a powerful C-C
bond-forming reaction.

Experimental Protocol: General Procedure for Friedel-Crafts Acylation

Disclaimer: The following is a generalized, plausible experimental protocol. Researchers should
conduct their own literature search and risk assessment before proceeding.

Objective: To synthesize a (2-fluoro-6-iodophenyl)(aryl)methanone.

Materials:

2-Fluoro-6-iodobenzoyl chloride

An activated aromatic compound (e.g., anisole, toluene)

A Lewis acid catalyst (e.g., anhydrous aluminum chloride, AICl3)

Anhydrous dichloromethane (DCM) or other suitable inert solvent

Standard laboratory glassware for anhydrous reactions
Procedure:

 In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping
funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 eq) in anhydrous
DCM.

e Cool the suspension to 0 °C in an ice bath.

o Slowly add a solution of 2-Fluoro-6-iodobenzoyl chloride (1.0 eq) in anhydrous DCM to the
stirred suspension.

 To this mixture, add the aromatic compound (1.0 eq) dropwise from the dropping funnel,
maintaining the temperature at 0 °C.

© 2025 BenchChem. All rights reserved. 8/13 Tech Support


https://www.organic-chemistry.org/namedreactions/friedel-crafts-acylation.shtm
https://www.benchchem.com/product/b053183?utm_src=pdf-body
https://www.benchchem.com/product/b053183?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b053183?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-16
hours, or until the reaction is complete (monitored by TLC).

Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed
ice and concentrated HCI.

Separate the organic layer and extract the aqueous layer with DCM.
Combine the organic layers and wash with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

The crude ketone can be purified by column chromatography or recrystallization.
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Diagram 3: Friedel-Crafts Acylation Workflow
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Predicted Spectroscopic Data

Disclaimer: No experimental spectroscopic data for 2-Fluoro-6-iodobenzoyl chloride has
been found in the reviewed literature. The following data is predicted based on the chemical
structure and spectroscopic data of analogous compounds.

Technique Predicted Data

The aromatic region is expected to show

complex multiplets due to fluorine-proton and

IH NMR
proton-proton coupling. The chemical shifts
would likely be in the range of 7.0-8.0 ppm.
The carbonyl carbon is expected to have a
chemical shift in the range of 165-170 ppm. The
13C NMR aromatic carbons will show signals in the range

of 115-145 ppm, with carbon-fluorine and

carbon-iodine couplings influencing the signals.

A strong absorption band characteristic of the

C=0 stretch of an acyl chloride is expected in
IR Spectroscopy the region of 1750-1800 cm~1. C-F and C-I

stretching vibrations would be observed in the

fingerprint region.

The molecular ion peak (M*) would be observed
M Spect . at m/z 284. An isotope peak for 37Cl would be
ass Spectrometr
P Y seen at M+2 with an intensity of approximately

one-third of the M* peak.

Safety Information

2-Fluoro-6-iodobenzoyl chloride is expected to be a corrosive and moisture-sensitive
compound. It should be handled with appropriate personal protective equipment (PPE),
including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. It is likely to be
a lachrymator and harmful if inhaled, ingested, or in contact with skin. Refer to the supplier's
Safety Data Sheet (SDS) for detailed safety and handling information.
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This technical guide provides a summary of the available information and plausible scientific
guidance for the use of 2-Fluoro-6-iodobenzoyl chloride. Researchers are encouraged to
consult primary literature and safety documentation before its use in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Chloride]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b053183#2-fluoro-6-iodobenzoyl-chloride-cas-number-
111771-12-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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